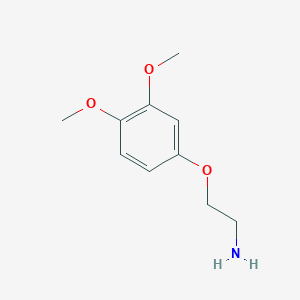

2-(3,4-Dimethoxy-phenoxy)-ethylamine

Vue d'ensemble

Description

2-(3,4-Dimethoxy-phenoxy)-ethylamine is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 2-(3,4-Dimethoxy-phenoxy)-ethylamine is characterized by its unique molecular structure, which includes a dimethoxy-substituted phenyl ring connected to an ethylamine moiety. This configuration is essential for its biological activity and interaction with various targets in the body.

Intermediate in Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it plays a crucial role in the preparation of drugs such as Carvedilol and Tamsulosin. Carvedilol is a non-selective beta-blocker used for treating heart failure and hypertension, while Tamsulosin is an alpha-1 blocker primarily used for benign prostatic hyperplasia .

Table 1: Drugs Synthesized Using this compound

| Drug Name | Type | Indication |

|---|---|---|

| Carvedilol | Beta-blocker | Heart failure, hypertension |

| Tamsulosin | Alpha-1 blocker | Benign prostatic hyperplasia |

Recent studies have investigated the biological activities of compounds related to this compound. These studies have focused on their potential effects on various biological pathways, including their roles in modulating neurotransmitter systems and their anti-inflammatory properties. The compound's ability to interact with specific receptors makes it a candidate for further exploration in neuropharmacology and other therapeutic areas .

Case Study 1: Carvedilol Development

A significant case study involves the synthesis of Carvedilol using this compound as a key intermediate. The process involves several steps where the compound is reacted with other reagents to yield the final product. The efficiency and yield of this synthetic route have been documented in patent literature, showcasing its viability for large-scale production .

Case Study 2: Tamsulosin Synthesis

Another notable example is the synthesis of Tamsulosin from this compound. Research indicates that this route not only provides a cost-effective method but also enhances the purity of the final product. The detailed methodology includes specific reaction conditions that optimize yield and minimize by-products .

Future Directions in Research

The applications of this compound extend beyond its current uses. Future research may explore:

- Novel Therapeutic Targets : Investigating its potential as a therapeutic agent in treating neurological disorders.

- Formulation Development : Studying its physicochemical properties to enhance drug formulation strategies.

- Diversity in Clinical Trials : Understanding how variations in genetic backgrounds affect responses to drugs synthesized from this compound .

Propriétés

Formule moléculaire |

C10H15NO3 |

|---|---|

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C10H15NO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 |

Clé InChI |

YHZOBQKNTYURDW-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)OCCN)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.